Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with amino, bromo, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by esterification and amination reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted imidazoles.
Oxidation: Formation of nitro-imidazole derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of imidazole carboxylic acids.
Scientific Research Applications
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like amino and bromo allows for versatile interactions with biological molecules, enhancing its efficacy in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
- Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both amino and bromo substituents on the imidazole ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-6(12)4-5(9)10-7(8)11(4)2/h3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWCXVLEJVFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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